molecular formula C12H13N3O2S B13348024 N-(3,5-dimethylpyrazin-2-yl)benzenesulfonamide

N-(3,5-dimethylpyrazin-2-yl)benzenesulfonamide

Cat. No.: B13348024
M. Wt: 263.32 g/mol
InChI Key: LCRSIPABOTZMFH-UHFFFAOYSA-N
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Description

N-(3,5-dimethylpyrazin-2-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylpyrazin-2-yl)benzenesulfonamide typically involves the reaction of 3,5-dimethylpyrazine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylpyrazin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Various nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-(pyrazin-2-yl)benzenesulfonamide
  • 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide

Uniqueness

N-(3,5-dimethylpyrazin-2-yl)benzenesulfonamide is unique due to its specific substitution pattern on the pyrazine ring, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C12H13N3O2S

Molecular Weight

263.32 g/mol

IUPAC Name

N-(3,5-dimethylpyrazin-2-yl)benzenesulfonamide

InChI

InChI=1S/C12H13N3O2S/c1-9-8-13-12(10(2)14-9)15-18(16,17)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,13,15)

InChI Key

LCRSIPABOTZMFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=N1)C)NS(=O)(=O)C2=CC=CC=C2

solubility

>39.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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